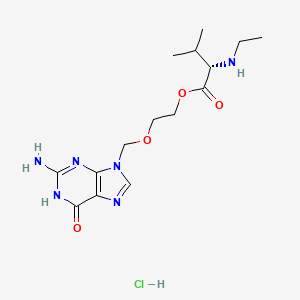

N-Ethyl valacyclovir hydrochloride

Descripción general

Descripción

Valacyclovir Hydrochloride is an antiviral compound that is clinically used to treat infections of the Varicella-zoster virus . It is a prodrug for acyclovir . It also inhibits neuraminidase and displays efficacy against other viruses such as herpes simplex virus and HIV-1 .

Synthesis Analysis

Valacyclovir Hydrochloride is synthesized by the addition of a naturally occurring amino acid, L-valine, to acyclovir . This structural modification results in the achievement of plasma acyclovir concentrations superior to those obtained with oral acyclovir, while requiring less frequent administration . The most common synthesis of valacyclovir involves N-protected Valine being condensed with acyclovir in the presence of 4-dimethyl amino pyrimidine (DMAP) and dicyclohexyl carbodiimide (DCC) in dimethyl formamide (DMF), to give protected valacyclovir .

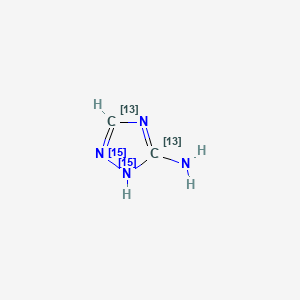

Molecular Structure Analysis

The chemical name of Valacyclovir Hydrochloride is L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9-H-purin-9-yl)methoxy] ethyl ester monohydrochloride . The molecular formula is C15H25ClN6O4 .

Chemical Reactions Analysis

The kinetics of Permanganate (MnO4−) oxidation of valacyclovir hydrochloride has been studied spectrophotometrically . The reaction exhibiting a 2:1 stoichiometry (MnO4− :VCH) has been studied over a wide range of experimental conditions .

Physical And Chemical Properties Analysis

Valacyclovir is absorbed slowly and incompletely from the human gastrointestinal tract . Oral bioavailability is reported to be between 15%–30% . The poor absorption is considered to be a result of characteristics of the drug itself and not its delivery vehicle .

Aplicaciones Científicas De Investigación

Antiviral Drug Development

N-Ethyl valacyclovir hydrochloride: is primarily used in the development of antiviral drugs. It is a prodrug of acyclovir, which is active against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) and Varicella-zoster virus (VZV). The compound is converted in vivo to acyclovir, which then undergoes phosphorylation to become acyclovir triphosphate (ATP). This ATP analog integrates into the viral DNA, causing chain termination and effectively halting viral replication .

Kinetic Studies of Drug Oxidation

The kinetics of permanganate oxidation of N-Ethyl valacyclovir hydrochloride has been studied spectrophotometrically. These studies are crucial for understanding the drug’s stability and degradation pathways. The reaction kinetics help in predicting the shelf life of the drug and its behavior under different environmental conditions .

Mechanistic Investigations

Mechanistic investigations into the action of N-Ethyl valacyclovir hydrochloride provide insights into its selective inhibition of viral DNA replication. The drug is preferentially taken up by herpes virus-infected cells and phosphorylated by viral thymidine kinase, which contributes to its specificity and minimizes effects on uninfected cells .

Treatment of COVID-19

Recent clinical trials have explored the use of acyclovir, formed in vivo from N-Ethyl valacyclovir hydrochloride , for treating COVID-19, particularly SARS-CoV-2 infection. This research is significant given the need for effective and affordable treatments for the ongoing pandemic .

Green Chemistry Applications

The oxidation reactions involving N-Ethyl valacyclovir hydrochloride and permanganate are of interest in green chemistry. These reactions can be applied in various organic and inorganic redox processes, contributing to environmentally friendly chemical practices .

Mecanismo De Acción

Target of Action

N-Ethyl valacyclovir hydrochloride, also known as Acyclovir N-Ethyl-L-valinate Hydrochloride, primarily targets two key proteins in the herpes simplex virus (HSV): Thymidine kinase and DNA polymerase catalytic subunit . Thymidine kinase is a substrate for the drug, while the DNA polymerase catalytic subunit is inhibited by it .

Mode of Action

N-Ethyl valacyclovir hydrochloride is an antiviral drug that acts as a prodrug. It is rapidly and almost completely converted in the body to aciclovir and valine, likely by the enzyme valacyclovir hydrolase . Aciclovir is a selective inhibitor of the herpes viruses, possessing in vitro activity against herpes simplex viruses (HSV) type 1 and type 2, varicella zoster virus (VZV), cytomegalovirus (CMV), and Epstein-Barr . Aciclovir, a nucleoside analog, is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding acyclovir triphosphate, which competitively inhibits viral DNA polymerase .

Biochemical Pathways

The active triphosphate metabolite of aciclovir, Aciclo-GTP, is a potent inhibitor of viral DNA replication. Aciclo-GTP competitively inhibits and inactivates the viral DNA polymerase . Its monophosphate form also incorporates into the viral DNA, resulting in chain termination .

Pharmacokinetics

Valacyclovir has three to fivefold greater oral bioavailability (about 55 percent) than aciclovir . It then undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield aciclovir and L-valine . The main route of acyclovir elimination is renal, and dose modification is recommended for patients with a creatinine clearance below 30 mL/min/1.73 m2 .

Result of Action

The result of the action of N-Ethyl valacyclovir hydrochloride is the inhibition of viral DNA replication, which prevents the virus from multiplying and spreading. This leads to a decrease in the severity and duration of outbreaks of herpes infections .

Action Environment

The action of N-Ethyl valacyclovir hydrochloride can be influenced by various environmental factors. For instance, the rate of the reaction of the drug with permanganate was found to be associated with an increase in concentrations of alkali, reductant, and temperature . Additionally, the expression levels of certain dipeptide transporters in the body, such as hPEPT-1 and HPT-1, can affect the pharmacokinetics of valacyclovir .

Safety and Hazards

Propiedades

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-(ethylamino)-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N6O4.ClH/c1-4-17-10(9(2)3)14(23)25-6-5-24-8-21-7-18-11-12(21)19-15(16)20-13(11)22;/h7,9-10,17H,4-6,8H2,1-3H3,(H3,16,19,20,22);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYUKRMZXJXIMC-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H](C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158860 | |

| Record name | N-Ethyl valacyclovir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl valacyclovir hydrochloride | |

CAS RN |

1346617-49-9 | |

| Record name | N-Ethyl valacyclovir hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346617499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl valacyclovir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYL VALACYCLOVIR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K3FSW5T61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![DL-[1,3-13C2]Glyceraldehyde](/img/structure/B583794.png)

![DL-[1,2,3-13C3]Glyceraldehyde](/img/structure/B583801.png)

![D-[2-2H]Glyceraldehyde](/img/structure/B583804.png)

![D-[1,2,3,3'-2H4]Glyceraldehyde](/img/structure/B583808.png)

![[1-13C]Glycolaldehyde](/img/structure/B583812.png)

![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)